4-(Bicyclo[3.3.1]nonan-9-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
656800-88-3 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-(9-bicyclo[3.3.1]nonanyl)phenol |
InChI |
InChI=1S/C15H20O/c16-14-9-7-13(8-10-14)15-11-3-1-4-12(15)6-2-5-11/h7-12,15-16H,1-6H2 |
InChI Key |
BNZRNFYGJADDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)C2C3=CC=C(C=C3)O |
Origin of Product |
United States |
Structural and Conformational Analysis of 4 Bicyclo 3.3.1 Nonan 9 Yl Phenol
Theoretical Frameworks for Bicyclo[3.3.1]nonane Conformational Preferences
The conformation of the bicyclo[3.3.1]nonane skeleton is not static; it exists in a dynamic equilibrium between several forms. The relative stability of these conformations is dictated by a delicate balance of steric and electronic factors, which can be significantly influenced by the presence and nature of substituents.
Chair-Chair Conformations and Other Geometries in the Bicyclo[3.3.1]nonane System
The bicyclo[3.3.1]nonane system can theoretically adopt three primary conformations: a twin-chair (or chair-chair, CC), a boat-chair (BC), and a twin-boat (BB). nih.govrsc.org In many unsubstituted and substituted derivatives, the twin-chair conformation is the most stable. vu.lt However, the introduction of bulky substituents can shift this preference. For instance, the presence of substituents at the 3- and 7-positions can significantly alter the conformational equilibrium. vu.lt While 3β-substituted or 3,7-ββ-disubstituted derivatives tend to favor the chair-chair conformation, substitution at the 3α- or 7α-positions can push the corresponding cyclohexane (B81311) ring into a boat conformation to alleviate steric strain. vu.lt The twin-boat conformation is generally considered high in energy and is not typically observed in significant populations. nih.gov
Experimental Techniques for Conformational Elucidation
Determining the precise three-dimensional structure and conformational preferences of molecules like 4-(Bicyclo[3.3.1]nonan-9-yl)phenol relies on a combination of powerful experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry and conformation of bicyclo[3.3.1]nonane derivatives in solution. academie-sciences.frsci-hub.segrafiati.com By analyzing chemical shifts, coupling constants (especially vicinal ³JHH values), and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the relative orientation of protons and carbon atoms within the bicyclic framework can be determined. For instance, the magnitude of coupling constants can provide information about the dihedral angles between adjacent protons, which is directly related to the ring's conformation. In some cases, the chemical shifts of specific carbon atoms can be indicative of a particular conformation, such as a chair-boat geometry. semanticscholar.org The stereochemistry of substituents can also be confirmed through NMR, for example, by observing the coupling patterns and chemical shifts of protons adjacent to the substituent. sci-hub.se
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the molecular structure of a compound in the solid state. nih.goviucr.org By diffracting X-rays through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique has been instrumental in confirming the conformations of various bicyclo[3.3.1]nonane derivatives. For example, the crystal structure of 2,4-Bis(4-butoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one revealed a twin-chair conformation with an equatorial orientation of the phenyl groups. nih.gov While a crystal structure for this compound is not explicitly detailed in the provided context, X-ray analysis of closely related structures provides invaluable insights into the likely solid-state conformation. It is important to note that the solid-state conformation may not always be the most stable conformation in solution due to packing forces in the crystal lattice. nih.gov
Computational Studies on Conformational Landscapes and Energy Profiles
In conjunction with experimental methods, computational chemistry offers a powerful approach to explore the conformational landscape and energy profiles of bicyclo[3.3.1]nonane systems. vu.ltiucr.org Techniques such as Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the relative energies of different conformers (e.g., chair-chair vs. boat-chair) and the energy barriers for interconversion between them. nih.gov These calculations can help to rationalize the experimentally observed conformational preferences and provide a more complete understanding of the molecule's dynamic behavior. For example, computational studies on N-substituted norgranatanones (azabicyclo[3.3.1]nonanes) have been used to determine the preferred stereochemistry of the nitrogen invertomers. academie-sciences.fr Such studies can also predict how different substituents will influence the conformational equilibrium, guiding synthetic efforts and the design of molecules with specific three-dimensional shapes. vu.lt
Molecular Mechanics and Quantum Chemical Calculations
The conformational landscape of bicyclo[3.3.1]nonane derivatives is primarily dictated by the interplay of steric and electronic effects within the bicyclic framework. nih.govresearchgate.net Computational methods, including molecular mechanics and quantum chemical calculations, are powerful tools for elucidating the preferred three-dimensional structures and relative energies of different conformers. researchgate.netmdpi.comnrel.govresearchgate.net
General Conformational Preferences of the Bicyclo[3.3.1]nonane Skeleton
The bicyclo[3.3.1]nonane core can, in principle, adopt several conformations, with the most significant being the double-chair (CC), chair-boat (CB), and double-boat (BB) forms. oregonstate.edu For the unsubstituted bicyclo[3.3.1]nonane, extensive computational studies have shown that the double-chair conformation is the most stable. researchgate.net However, the introduction of substituents can shift this equilibrium. For instance, bulky substituents at the C3 and C7 positions can lead to significant steric repulsion in the double-chair form, making the chair-boat conformation more favorable. nih.gov
In the case of this compound, the phenol (B47542) group is attached to the C9 bridgehead position. The conformational preference of the bicyclic system will influence the orientation of the phenol substituent. Molecular mechanics force fields, such as MMFF94, are often employed for an initial exploration of the conformational space to identify low-energy conformers. mdpi.com
Quantum Chemical Calculations
Following the initial conformational search with molecular mechanics, quantum chemical calculations, particularly Density Functional Theory (DFT), are typically used for more accurate geometry optimization and energy calculations. researchgate.netmdpi.comnrel.govresearchgate.net Methods like B3LYP with appropriate basis sets (e.g., aug-cc-pVDZ) have been successfully applied to related bicyclic systems. mdpi.com
These calculations can provide detailed information on:
Relative Energies: The relative stability of the different conformers (e.g., double-chair vs. chair-boat) can be determined.
Geometric Parameters: Key bond lengths, bond angles, and dihedral angles that characterize the geometry of each conformer can be precisely calculated. For phenol and its derivatives, computational methods have been used to determine parameters such as C-O, C-C, and O-H bond lengths and C-C-C, C-C-O, and C-O-H bond angles. tsijournals.com
Electronic Properties: Quantum chemical calculations can also elucidate electronic properties such as molecular orbital energies (HOMO, LUMO), which are important for understanding the reactivity of the molecule. researchgate.net
For this compound, a key aspect of the analysis would be the rotational barrier of the phenol group relative to the bicyclic core and the influence of the bicyclic system's conformation on this rotation.
While specific data tables for this compound cannot be presented without dedicated research, the table below illustrates the type of data that would be generated from such computational studies, based on general knowledge of similar molecules.
Table 1: Hypothetical Calculated Geometric Parameters for the Double-Chair Conformer of this compound
| Parameter | Value (Å or °) |
|---|---|
| Bond Lengths | |
| C9 - C(phenyl) | Value |
| C(phenyl) - O | Value |
| O - H | Value |
| Bond Angles | |
| C1 - C9 - C5 | Value |
| C9 - C(phenyl) - C(phenyl) | Value |
| C(phenyl) - O - H | Value |
| Dihedral Angles |
Note: The values in this table are placeholders and would need to be determined by specific molecular mechanics and quantum chemical calculations for this compound.
Spectroscopic Characterization Methodologies for 4 Bicyclo 3.3.1 Nonan 9 Yl Phenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of 4-(Bicyclo[3.3.1]nonan-9-yl)phenol in solution. A suite of one-dimensional and two-dimensional NMR experiments is employed to assign the signals of all proton and carbon atoms and to map their through-bond and through-space connectivities.
One-dimensional ¹H and ¹³C NMR spectra serve as the primary methods for the initial structural verification of this compound.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the bicyclo[3.3.1]nonane cage. The aromatic region would typically display two doublets corresponding to an AA'BB' system for the para-substituted phenol. The aliphatic region would be more complex, with overlapping multiplets for the bridgehead protons (H-1 and H-5) and the various methylene (B1212753) protons (H-2, H-3, H-4, H-6, H-7, H-8). The proton at the C-9 position, being attached to the phenyl ring, would appear as a distinct signal, likely a singlet or a narrow multiplet.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. acs.org The spectrum would show four signals for the phenolic ring (two for the protonated carbons, one for the hydroxyl-bearing carbon, and one for the C-9 substituted carbon) and several signals for the bicyclic system. Due to the molecule's symmetry, the number of signals for the bicyclo[3.3.1]nonane moiety would depend on its conformation and the rate of any dynamic processes. Key signals would include those for the bridgehead carbons (C-1, C-5), the methylene carbons, and the crucial C-9 carbon, which is shifted downfield due to its attachment to the aromatic ring. researchgate.net
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenol H-a | ~7.10 (d, J ≈ 8.5 Hz) | ~115.5 |
| Phenol H-b | ~6.80 (d, J ≈ 8.5 Hz) | ~128.9 |
| Phenol C-OH | - | ~154.0 |
| Phenol C-Bicyclo | - | ~135.0 |
| C9-H | ~3.0-3.2 (m) | ~45.0 |
| C1-H, C5-H | ~2.3-2.5 (m) | ~35.0 |
| C2,4,6,8-H | ~1.5-2.2 (m) | ~30-33 |
| C3,7-H | ~1.6-1.9 (m) | ~20-22 |
Note: These are predicted values based on data from analogous bicyclic and phenolic structures. Actual experimental values may vary.
To unambiguously assign the complex signals of the bicyclic framework, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled to each other (typically separated by two or three bonds). It would be invaluable for tracing the proton-proton coupling networks within the two six-membered rings of the bicyclo[3.3.1]nonane system, confirming the adjacencies of the methylene groups and their relationship to the bridgehead protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the straightforward assignment of the carbon signals based on the already assigned proton signals, or vice versa.
The bicyclo[3.3.1]nonane skeleton is not rigid and is known to exist in equilibrium between different conformations, primarily the dual chair-chair (CC) and the boat-chair (BC) forms. rsc.orgnih.gov The energy barrier for the interconversion between these conformers is often low. nih.gov
Dynamic NMR studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. At room temperature, if the interconversion is fast on the NMR timescale, the observed spectrum will be an average of the contributing conformers. As the temperature is lowered, the rate of interconversion decreases. This can lead to significant exchange broadening of the NMR signals. nih.gov If the temperature is lowered sufficiently to reach the coalescence point and then further, the signals for the individual conformers may be resolved, allowing for the determination of the energy barrier of the ring inversion and the population of each conformer. nih.govscite.ai For the related bicyclo[3.3.1]nonan-9-one, a small population of the boat-chair conformer was detected at low temperatures through NMR line width broadening. nih.gov
Lanthanide Induced Shift (LIS) reagents are paramagnetic complexes, such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃), that can reversibly bind to Lewis basic sites in a molecule, like the hydroxyl group of the phenol in the target compound. nih.govorganicchemistrydata.org Upon coordination, the paramagnetic lanthanide ion induces large changes (shifts) in the chemical shifts of nearby protons. slideshare.net
The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the specific proton. slideshare.nettdl.org This property is highly useful for structural elucidation:
Simplifying Spectra: The shifts can resolve overlapping multiplets in a complex spectrum, making interpretation easier. slideshare.net
Confirming Assignments: Protons closer to the coordination site (the -OH group) will experience a larger downfield shift, confirming their spatial proximity.
Conformational Analysis: By correlating the observed shifts with the geometric parameters of different possible conformations, LIS studies can help determine the predominant conformation of the molecule in solution. rsc.org Such studies have been instrumental in analyzing the conformation of other bicyclo[3.3.1]nonane systems. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.
While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula of this compound.
The molecular formula of the compound is C₁₅H₂₀O. By calculating the exact theoretical mass based on the most abundant isotopes (¹²C, ¹H, ¹⁶O) and comparing it to the experimentally measured mass from HRMS, the molecular formula can be confirmed. This technique is a standard and definitive method for confirming the elemental composition of newly synthesized or isolated compounds. ucla.eduescholarship.org
Fragmentation Patterns and Structural Elucidation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of this compound by analyzing its fragmentation patterns upon ionization. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 230.35 g/mol .
The fragmentation of the bicyclo[3.3.1]nonane ring system is a key characteristic. This process often involves the cleavage of the C-C bonds at the bridgehead positions. A significant fragmentation pathway for bicyclo[3.3.1]nonane itself involves the loss of a C3H6 fragment, resulting in an abundant ion at m/z 82. For this compound, fragmentation is expected to occur both in the bicyclic system and at the connection to the phenol ring.
Key fragmentation pathways for similar bicyclic compounds often involve the loss of the entire bicyclic group or parts of it from the aromatic ring. The stability of the resulting fragments, such as the hydroxyphenyl cation, plays a crucial role in the observed fragmentation pattern. The presence of the phenol group can direct fragmentation, leading to characteristic ions that are invaluable for confirming the structure of the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 230 | Molecular Ion [M]⁺ |
| 135 | Loss of the phenol group [M - C₆H₅O]⁺ |
| 107 | Hydroxyphenyl cation [C₇H₇O]⁺ |
| 94 | Phenol radical cation [C₆H₆O]⁺ |
| 82 | Resulting from fragmentation of the bicyclic ring [C₆H₁₀]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The most prominent feature in the IR spectrum is the O-H stretching vibration of the phenolic hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to hydrogen bonding between molecules. Another key functional group, the aromatic ring, gives rise to C=C stretching vibrations in the 1500-1600 cm⁻¹ region.
The bicyclo[3.3.1]nonane moiety, being an aliphatic and cyclic structure, will show strong C-H stretching vibrations from its methylene (CH₂) and methine (CH) groups in the range of 2850-3000 cm⁻¹. The C-O stretching vibration of the phenol group is also a significant indicator, typically found around 1200 cm⁻¹.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600-3200 (broad) | O-H Stretch | Phenolic Hydroxyl |
| 3000-2850 | C-H Stretch | Bicycloalkane |
| 1600-1500 | C=C Stretch | Aromatic Ring |
| ~1200 | C-O Stretch | Phenol |
UV-Visible Spectroscopy and Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
The phenolic chromophore is primarily responsible for the UV absorption of this compound. Phenols typically exhibit two main absorption bands in the UV region. The first, more intense band, known as the E2-band, appears around 210-220 nm and is attributed to a π → π* transition of the benzene (B151609) ring. The second, less intense band, the B-band, is observed around 270-280 nm and also arises from a π → π* transition within the aromatic ring. The presence of the bulky bicycloalkyl substituent may cause a slight shift in the position and intensity of these absorption maxima. The electronic transitions involving the non-bonding electrons of the oxygen atom (n → π* transitions) are also possible but are generally weaker and may be obscured by the stronger π → π* absorptions.
Table 3: Expected UV-Visible Absorption Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
|---|---|---|---|
| ~220 | High | π → π* | Phenolic Ring |
| ~275 | Moderate | π → π* | Phenolic Ring |
Reactivity and Reaction Mechanisms of 4 Bicyclo 3.3.1 Nonan 9 Yl Phenol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 4-(Bicyclo[3.3.1]nonan-9-yl)phenol is a key site of reactivity, susceptible to reactions typical of phenols, such as esterification and oxidation. Phenols can undergo esterification to form phenol (B47542) esters, which are considered active esters due to their susceptibility to hydrolysis.
Furthermore, phenols are reactive towards oxidation. The oxidation of phenols can lead to the formation of quinones. For instance, polycyclic aromatic phenols can be regioselectively oxidized to ortho- or para-quinones using hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI) nih.gov. While specific studies on the oxidation of this compound are not detailed in the provided search results, the general reactivity of phenols suggests its susceptibility to similar transformations. The bulky bicyclo[3.3.1]nonane substituent may influence the regioselectivity of such oxidations.
Reactions at the Bicyclo[3.3.1]nonane Moiety
The bicyclo[3.3.1]nonane core of the molecule is involved in a variety of reactions, including cyclizations, reductions, and solvolysis, showcasing the rich chemistry of this bridged ring system.
Cyclization Reactions and Ring Formation
The bicyclo[3.3.1]nonane framework is a common structural motif in many biologically active natural products and serves as a versatile scaffold in organic synthesis. acs.orgacs.org Various synthetic strategies have been developed to construct this bicyclic core, often involving cyclization reactions.
One prominent method is the Robinson annulation, which can be used to form bicyclo[3.3.1]nonane systems from 2-substituted cyclohex-2-enones. acs.orgacs.orgnih.gov Other approaches include tandem Michael addition-Claisen condensation cascades and Michael addition-driven cyclizations. rsc.org For instance, the reaction of 1-methoxy-1-cyclohexene with malonyl dichloride, known as the Effenberger-type cyclization, provides an efficient route to the bicyclo[3.3.1]nonane ring system. rsc.orgacs.org Furthermore, DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol (B89426) condensation have been employed to synthesize bicyclo[3.3.1]nonan-9-one cores. rsc.org
A functionalized bicyclo[3.3.1]nonane system can be synthesized via a hypervalent iodine oxidation, enone epoxidation, epoxide thiolysis, and an intramolecular aldol reaction sequence starting from commercially available phenols. nih.gov
Table 1: Examples of Cyclization Reactions to Form Bicyclo[3.3.1]nonane Derivatives
| Reactants | Reaction Type | Product Core |
|---|---|---|
| 2-Substituted cyclohex-2-enone and a β-keto ester/amide | Robinson Annulation | Bicyclo[3.3.1]nonane |
| 1-Methoxy-1-cyclohexene and malonyl dichloride | Effenberger-type cyclization | Bicyclo[3.3.1]nonane |
| Lactone precursor | DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation | Bicyclo[3.3.1]nonan-9-one |
Reduction Reactions and Formation of Oxa-Adamantane Derivatives
The reduction of bicyclo[3.3.1]nonane derivatives, particularly those with carbonyl functionalities, has been studied to understand the stereochemical outcomes. The reduction of bicyclo[3.3.1]nonane-2,8-dione with baker's yeast, for example, affords (1R,5S,8S)-8-hydroxybicyclo[3.3.1]nonan-2-one with high enantiomeric excess. nih.gov
A significant reaction of the bicyclo[3.3.1]nonane system is its ability to undergo transannular cyclization to form oxa-adamantane derivatives. This transformation is a key strategy for constructing the 2-oxaadamantane skeleton. Intermediately formed endo-functionalized bicyclo[3.3.1]nonane derivatives are capable of undergoing this transannular cyclization. nih.gov For instance, the reaction of α,α′-dihalogeno bicyclo[3.3.1]nonanediones with sodium methoxide can lead to an intramolecular ring closure to form a 2-oxatricyclo[4.3.1.03,8]decane (2-oxaprotoadamantane) structure.
Solvolytic Reactivity Studies
The solvolysis of bicyclo[3.3.1]nonyl derivatives provides insights into the stability and reactivity of the corresponding carbocation intermediates. The rigid structure of the bicyclic system influences the rate of solvolysis. Studies on bridgehead-substituted bicyclic compounds are crucial for understanding the effect of skeletal flexibility on reactivity. kyoto-u.ac.jp
The solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate has been shown to proceed without anchimeric assistance, forming classical carbocation intermediates. The products of such reactions can include rearranged bicyclo[3.3.1]nonane derivatives. nih.gov The formation of propellane-type products has also been observed in the solvolysis of certain bicyclic bridgehead compounds, with the structure of the bicyclic system playing a key role in determining the product distribution. acs.org
Decarboxylation Reactions of Related Carboxy-Bicyclo[3.3.1]nonane Derivatives
The decarboxylation of β-keto acids is a well-known reaction that proceeds through a cyclic transition state to form an enol intermediate, which then tautomerizes to the corresponding ketone. masterorganicchemistry.com A study by Ferris and Miller investigated the decarboxylation of 1-carboxy-bicyclo[3.3.1]nonane derivatives. acs.org The ease of decarboxylation in these systems is related to the stability of the intermediate enol, which would contain a double bond at the bridgehead position. oregonstate.eduoregonstate.edu
The mechanism involves a six-centered transition state. oregonstate.edu The stability of the resulting bridgehead enol is a critical factor; if the enol is too strained, decarboxylation is hindered. oregonstate.eduoregonstate.edu However, it has been shown that some β-keto acids in the bicyclo[3.3.1]nonane series can be decarboxylated, suggesting that a transient bridgehead double bond can exist in these systems. oregonstate.edu
Stereochemical Control and Diastereoselectivity in Reactions
The rigid, three-dimensional structure of the bicyclo[3.3.1]nonane framework exerts significant control over the stereochemical outcome of reactions. This is particularly evident in the synthesis of the bicyclic core itself.
In the Robinson annulation to form bicyclo[3.3.1]nonanes, the stereochemistry at the one-carbon bridge can be controlled. acs.orgacs.org It has been found that the major diastereomer formed under kinetic control places the substituent on the one-carbon bridge in an anti position relative to the β-keto ester or amide unit introduced in the reaction. acs.orgacs.orgnih.gov However, under thermodynamic control, the syn isomer can be favored, as demonstrated through base-catalyzed epimerization. acs.orgnih.gov
Highly diastereoselective single-step cyclization reactions have been developed to access the bicyclo[3.3.1]nonane core of natural products like garsubellin A. acs.orgnih.govacs.org These methods are crucial for establishing the correct stereochemistry early in a synthetic sequence.
Table 2: Stereochemical Outcome in Robinson Annulation for Bicyclo[3.3.1]nonane Synthesis
| Control | Major Diastereomer |
|---|---|
| Kinetic Control | anti isomer |
Mechanistic Investigations of Novel Transformations
While direct mechanistic studies on the transformations of this compound are not extensively documented in publicly available research, significant investigations have been conducted on novel methods to construct the core bicyclo[3.3.1]nonane scaffold from readily available phenol precursors. One such transformation involves a thiol-mediated rearrangement of epoxyketones derived from phenols, leading to the formation of densely functionalized bicyclo[3.3.1]non-3-en-2-ones. The mechanism of this novel transformation has been elucidated through the isolation of key intermediates and in situ Nuclear Magnetic Resonance (NMR) studies. nih.govnih.gov
The proposed mechanism for the rearrangement begins with the deprotonation of the aryl thiol nucleophile by a base, such as cesium carbonate (Cs₂CO₃). The resulting thiophenoxide then attacks one of the epoxide rings of the spirolactol precursor (Intermediate A in the reaction pathway). This initial ring-opening is followed by an intramolecular aldol-type reaction, which facilitates the formation of the bicyclic scaffold. A subsequent elimination of a second equivalent of the thiol leads to the final α,β-unsaturated ketone product. nih.gov
To validate this mechanistic hypothesis, researchers conducted the reaction under optimized room temperature conditions and quenched it after a very short period (5 minutes). This allowed for the successful isolation and characterization of a key epoxyketone intermediate (Intermediate B ). nih.gov When this isolated intermediate was resubjected to the reaction conditions, it cleanly converted to the final bicyclo[3.3.1]non-3-en-2-one product in a 77% yield, providing strong evidence for its role in the reaction pathway. nih.gov
Further support for the proposed mechanism was gathered from in situ NMR studies. Monitoring the reaction mixture by ¹H NMR spectroscopy revealed the disappearance of the characteristic spirolactol hydrogen peak and epoxide hydrogen signals from the starting material. Concurrently, new signals corresponding to the hydrogens of the proposed intermediate B appeared, prior to the ultimate formation of the final bicyclic product's distinct alkene hydrogen signal. nih.gov
The scope of this novel transformation was explored by utilizing various aryl thiol nucleophiles, demonstrating the versatility of the reaction. The electronic properties of the substituent on the aryl thiol had a minimal effect on the reaction's efficiency, with both electron-donating and electron-withdrawing groups being well-tolerated.
| Entry | Aryl Thiol Nucleophile | Yield (%) |
|---|---|---|
| 1 | Thiophenol | 85 |
| 2 | 4-Methylbenzenethiol | 88 |
| 3 | 4-tert-Butylbenzenethiol | 80 |
| 4 | 4-Methoxybenzenethiol | 84 |
| 5 | 4-Chlorobenzenethiol | 78 |
| 6 | 2-Naphthalenethiol | 64 |
Optimization of the reaction conditions was also performed, comparing conventional heating with microwave-mediated procedures.
| Entry | Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cs₂CO₃ | CH₂Cl₂ | Room Temp | 1 h | 85 |
| 2 | Cs₂CO₃ | CH₂Cl₂ | Microwave (100 °C) | 5 min | 77 |
| 3 | K₂CO₃ | CH₂Cl₂ | Room Temp | 24 h | 57 |
| 4 | DBU | CH₂Cl₂ | Room Temp | 24 h | No Reaction |
These mechanistic investigations, combining intermediate isolation and spectroscopic monitoring, provide a detailed understanding of a novel and efficient pathway to construct complex bicyclo[3.3.1]nonane systems from simple phenol starting materials. nih.gov
Derivatization Strategies and Analogue Synthesis for 4 Bicyclo 3.3.1 Nonan 9 Yl Phenol
Synthesis of Substituted Phenolic Bicyclo[3.3.1]nonane Analogues
The synthesis of substituted phenolic bicyclo[3.3.1]nonane analogues often involves multi-step reaction sequences starting from readily available materials. One common approach begins with the hypervalent iodine oxidation of commercially available phenols, followed by enone epoxidation, epoxide thiolysis, and an intramolecular aldol (B89426) reaction. nih.gov This method allows for the creation of densely functionalized bicyclo[3.3.1]non-3-enones. nih.gov Optimization of these reactions has led to procedures that can be carried out at room temperature or under microwave irradiation, providing moderate to good yields. nih.gov
Another strategy involves the condensation of bicyclo[3.3.1]nonanone with phenol (B47542) in the presence of a catalyst like n-BuSH/HCl to form saturated analogues. nih.govresearchgate.net The resulting bicyclic products can exhibit specific stereochemistry, with substituents often adopting an equatorial orientation, which is the thermodynamically favored product. nih.gov The structural assignments of these complex molecules are typically confirmed through 1D and 2D NMR analyses and, in some cases, X-ray crystallography. nih.gov
The bicyclo[3.3.1]nonane core is also a feature of polyprenylated acylphloroglucinols (PPAPs), a class of natural products with significant medicinal properties. ucl.ac.uk The synthesis of these complex molecules often relies on the biomimetic dearomatization of prenylated phloroglucinols. ucl.ac.uk Organocatalytic asymmetric transformations have also emerged as a powerful tool for constructing chiral bicyclo[3.3.1]nonane units. researchgate.net
Introduction of Halogenated Moieties (e.g., Fluorine)
The introduction of halogen atoms, particularly fluorine, into organic molecules can significantly alter their physicochemical properties, which is a valuable strategy in drug design. ucl.ac.uk In the context of bicyclo[3.3.1]nonane systems, the synthesis of fluorinated analogues has been an area of interest.
One study reports the synthesis of a comprehensive series of monofluorobicyclo[3.3.1]nonane derivatives. ucl.ac.uk This was achieved with high stereoselectivity and chemoselective introduction of the fluorine atom. ucl.ac.uk The rigid nature of the bicyclo[3.3.1]nonane scaffold allows for precise control over the spatial orientation of substituents, which is critical for their biological and chemical properties. ucl.ac.uk
Additionally, the synthesis of 3-fluoro-9-azabicyclo[3.3.1]nonane has been documented, highlighting the possibility of incorporating fluorine into the heteroanalogues of the bicyclo[3.3.1]nonane system. smolecule.com The acid-catalyzed cyclodimerization of 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes has also been used to produce tetrakis(trifluoromethyl)-substituted 1,5-dioxocanes and a 9-oxa-2,6-dithia-bicyclo[3.3.1]nonane derivative, demonstrating another route to fluorinated bicyclic systems. beilstein-journals.org
Functionalization for Specific Research Applications (e.g., as Bioisosteres and in Drug Design)
The bicyclo[3.3.1]nonane scaffold is highly valued in medicinal chemistry and drug design due to its rigid conformation and the ability to present substituents in well-defined spatial orientations. ucl.ac.ukthieme-connect.com This makes it an attractive framework for creating bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.
The functionalization of the bicyclo[3.3.1]nonane core allows for the exploration of new chemical space and the development of compounds with tailored biological activities. ucl.ac.ukcapes.gov.br For example, derivatives of bicyclo[3.3.1]nonane have been investigated for their potential as anticancer agents. nih.govrsc.org The unique three-dimensional structure of the bicyclo[3.3.1]nonane system can lead to efficient interactions with biological targets. ucl.ac.uk
Simplified taxol analogues have been designed and synthesized based on bicyclo[3.3.1]nonane derivatives, demonstrating their utility as scaffolds for mimicking complex natural products. researchgate.net Furthermore, the synthesis of functionalized 3-aza-, 3-oxa-, and 3-thiabicyclo[3.3.1]nonane systems has been reported, providing chemically diverse 3D-scaffolds for drug design applications. thieme-connect.comenamine.net
Design and Synthesis of Heteroanalogues of the Bicyclo[3.3.1]nonane System (e.g., Aza- and Oxa-derivatives)
Replacing one or more carbon atoms in the bicyclo[3.3.1]nonane skeleton with heteroatoms such as nitrogen (aza-derivatives) or oxygen (oxa-derivatives) leads to a diverse range of heteroanalogues with unique properties and potential applications. nih.govrsc.org
Aza-derivatives: The synthesis of 3-azabicyclo[3.3.1]nonane derivatives can be achieved through various methods. A one-pot tandem Mannich reaction using aromatic ketones, paraformaldehyde, and dimethylamine (B145610) has been developed to produce these compounds in good yields. rsc.orgrsc.org Michael reactions of 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds also lead to the formation of 3-azabicyclo[3.3.1]nonane derivatives. researchgate.net A concise approach to 2-azabicyclo[3.3.1]nonane derivatives from an acyclic precursor has also been reported. nih.gov The 1,5-diazabicyclo[3.3.1]nonane system, found in Tröger's base, is another important aza-analogue used as a scaffold in supramolecular chemistry. lu.se
Oxa-derivatives: Oxa-bicyclo[3.3.1]nonane derivatives are also of significant interest. A highly stereoselective method for synthesizing functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been developed using an organocatalytic domino reaction. nih.gov Variants of the Prins cyclization have been employed for the synthesis of terpenoid spiroethers and oxabicyclo[3.3.1]nonane derivatives. nih.gov Furthermore, the reaction of 2-hydroxychalcones with 4-hydroxy-2(1H)-quinolinones or 4-hydroxy-2(1H)-pyridinones can yield quinolinone- and pyridinone-fused 2,8-dioxabicyclo[3.3.1]nonanes. sioc-journal.cn
The synthesis of these heteroanalogues expands the chemical diversity of the bicyclo[3.3.1]nonane family, offering new scaffolds for various applications, including the development of novel therapeutics and materials. nih.govrsc.orgenamine.net
Advanced Methodologies and Future Research Directions for 4 Bicyclo 3.3.1 Nonan 9 Yl Phenol
Application of Computational Chemistry in Predicting Reactivity, Conformation, and Spectroscopic Properties
Computational chemistry has become an indispensable tool for understanding the complex conformational landscape and reactivity of bicyclo[3.3.1]nonane derivatives. The bicyclo[3.3.1]nonane skeleton can exist in several conformations, including chair-chair, boat-chair, and boat-boat forms. vu.lt Computational studies, through methods like molecular mechanics and ab initio calculations, have been instrumental in determining the relative energies of these conformers and predicting the most stable geometries. researchgate.net For instance, high-level ab initio calculations have shown that the "double chair" (CC) conformer is generally the most stable for the parent bicyclo[3.3.1]nonane and several of its derivatives. researchgate.net
These computational approaches are also crucial for predicting spectroscopic properties, such as NMR chemical shifts, which are highly sensitive to the molecule's three-dimensional structure. nih.gov By correlating calculated and experimental spectroscopic data, researchers can gain detailed insights into the conformational preferences of these molecules in solution. acs.org Furthermore, computational models can predict the reactivity of different sites within the molecule, guiding the design of synthetic strategies and the prediction of reaction outcomes. researchgate.net
Development of Novel Catalytic Systems for Stereoselective and Enantioselective Synthesis
The synthesis of specific stereoisomers of bicyclo[3.3.1]nonane derivatives is a significant challenge due to the presence of multiple stereocenters. researchgate.net Consequently, the development of novel catalytic systems for stereoselective and enantioselective synthesis is a major focus of current research. Organocatalysis has emerged as a powerful strategy for constructing chiral bicyclo[3.3.1]nonane frameworks with high enantiomeric and diastereomeric purity. researchgate.netresearchgate.net For example, proline and its derivatives have been used as catalysts in aldol (B89426) condensation reactions to produce bicyclic systems with high stereoselectivity. nih.gov
Researchers are actively exploring a variety of catalytic approaches, including:
Asymmetric Catalysis: Utilizing chiral catalysts to favor the formation of one enantiomer over the other. nih.gov
Tandem Reactions: Designing multi-step reactions that occur in a single pot, often catalyzed by a single catalyst, to build the bicyclic core efficiently. nih.govrsc.org
Biocatalysis: Employing enzymes to catalyze key steps in the synthesis, which can offer exceptional stereocontrol.
The development of these catalytic systems is crucial for accessing pure enantiomers of 4-(Bicyclo[3.3.1]nonan-9-yl)phenol and its analogs, which is essential for investigating their biological activities.
Exploration of New Synthetic Pathways for Complex Bicyclo[3.3.1]nonane Architectures
The inherent structural complexity of the bicyclo[3.3.1]nonane core has inspired the exploration of innovative synthetic pathways to construct this and more intricate architectures. researchgate.netnsf.gov Traditional methods often involve Robinson annulation or intramolecular aldol condensations. rsc.org However, researchers are continuously seeking more efficient and versatile routes.
Recent advancements include:
Cascade Reactions: Designing reaction sequences where the product of one reaction is the substrate for the next, all occurring in a single reaction vessel. This approach can rapidly build molecular complexity. nih.gov
Michael Addition-Driven Cyclizations: Utilizing Michael additions to trigger subsequent cyclization events, leading to the formation of the bicyclic framework. rsc.org
Dearomatization Strategies: Employing methods to convert flat, aromatic starting materials into three-dimensional bicyclic structures. ucl.ac.uk
Radical Cyclizations: Using radical intermediates to forge key carbon-carbon bonds within the bicyclic system. researchgate.net
These novel synthetic strategies not only provide access to the basic bicyclo[3.3.1]nonane scaffold but also allow for the introduction of diverse functional groups and the creation of more complex, polycyclic systems containing the bicyclo[3.3.1]nonane motif. nih.govnsf.gov
Investigation of Bicyclo[3.3.1]nonane Motifs in Natural Products and Biomimetic Synthesis
The bicyclo[3.3.1]nonane core is a recurring structural element in a large family of biologically active natural products, particularly the polycyclic polyprenylated acylphloroglucinols (PPAPs). researchgate.netnsf.govucl.ac.uk These compounds, such as hyperforin (B191548) and garsubellin A, exhibit a range of medicinal properties. researchgate.netnih.gov The study of these natural products provides valuable insights into the types of molecular architectures that can be built around the bicyclo[3.3.1]nonane scaffold.
Biomimetic synthesis, which seeks to mimic nature's synthetic strategies, has become a powerful approach for the total synthesis of these complex natural products. nih.gov By understanding the biosynthetic pathways that lead to these molecules in plants, chemists can design more efficient and elegant laboratory syntheses. researchgate.net This often involves key steps that mirror the proposed biological transformations, such as oxidative cyclizations and rearrangements. nsf.gov The insights gained from these biomimetic studies can then be applied to the synthesis of novel, non-natural bicyclo[3.3.1]nonane derivatives with potentially enhanced or new biological activities.
Integration with Materials Science Research and Applications
The unique, rigid, and three-dimensional structure of the bicyclo[3.3.1]nonane framework makes it an interesting building block for materials science applications. vu.lt The V-shaped geometry of the scaffold can be exploited to create specific molecular architectures. vu.lt While research in this area is still emerging, potential applications include:
Molecular Tweezers and Receptors: The cleft-like shape of certain bicyclo[3.3.1]nonane derivatives can be utilized to bind specific guest molecules, leading to applications in sensing and separation technologies. nih.govrsc.org
Supramolecular Assemblies: The defined geometry of these molecules can be used to direct their self-assembly into larger, ordered structures such as tubular or cage-like assemblies. vu.lt
Development of New Materials: The incorporation of the rigid bicyclo[3.3.1]nonane unit into polymers or other materials could impart unique physical and chemical properties.
The phenolic group in this compound provides a handle for further functionalization, allowing for its incorporation into larger material systems.
Advanced Analytical Methodologies for Complex Bicyclo[3.3.1]nonane Systems
The detailed characterization of complex bicyclo[3.3.1]nonane systems, often with multiple stereocenters, requires the use of advanced analytical methodologies.
Table 1: Key Analytical Techniques for Bicyclo[3.3.1]nonane Systems
| Analytical Technique | Application | Key Insights |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of 3D structure and conformation in solution. | Provides information on proton and carbon environments, coupling constants reveal dihedral angles, and advanced techniques like NOESY can establish through-space proximities. vu.ltnih.gov |
| X-ray Crystallography | Unambiguous determination of the solid-state structure. | Provides precise bond lengths, bond angles, and the absolute configuration of chiral centers. iucr.orgsoton.ac.ukiucr.org |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | High-resolution mass spectrometry (HRMS) confirms the elemental composition of new compounds. iucr.orgiucr.org |
| Chiral Chromatography | Separation of enantiomers. | Allows for the isolation and quantification of individual stereoisomers, which is crucial for biological testing. |
| Vibrational Spectroscopy (IR and Raman) | Identification of functional groups and conformational analysis. | Can provide information about the presence of specific bonds and the overall symmetry of the molecule. researchgate.net |
The combination of these techniques is often necessary for the complete and unambiguous characterization of novel bicyclo[3.3.1]nonane derivatives. For instance, while NMR provides crucial information about the structure in solution, X-ray crystallography gives the definitive solid-state conformation. iucr.org
Q & A
Q. What synthetic methodologies are most effective for producing 4-(Bicyclo[3.3.1]nonan-9-yl)phenol, and how do reaction conditions influence isomer formation?
Methodological Answer: The synthesis of bicyclo[3.3.1]nonane derivatives often employs acid-catalyzed alkylation of phenol with bicyclic precursors. For example, alkylation under acidic conditions can yield multiple isomers due to steric and electronic effects in the bicyclo core. Reaction optimization requires precise control of temperature (e.g., 60–80°C) and catalyst choice (e.g., sulfuric acid or Lewis acids). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the desired isomer . Double condensation reactions using 1,3-acetonedicarboxylates and dicarbonyl compounds under PIDA-mediated oxidation have also been reported for structurally similar bicyclo[3.3.1]nonane-diones, which may guide functionalization strategies .
Q. How can HPLC-MS parameters be optimized for detecting trace levels of this compound in environmental matrices?
Methodological Answer: For environmental detection, reverse-phase HPLC with C18 columns and mobile phases of acetonitrile/water (70:30 v/v) at 0.5 mL/min flow rate is recommended. MS detection in negative ionization mode (ESI−) enhances sensitivity for phenolic compounds. Use MRM transitions specific to the molecular ion ([M-H]⁻) and fragment ions (e.g., m/z 215 → 93). Solid-phase extraction (SPE) with C18 cartridges or molecularly imprinted polymers (MIPs) improves recovery rates from water samples. Method validation should include spike-recovery tests (85–115%) and limits of detection (LOD < 0.1 ng/mL) .
Advanced Research Questions
Q. What computational approaches predict the endocrine-disrupting potential of this compound?
Methodological Answer: High-throughput screening (HTS) assays, such as those in the EPA’s Endocrine Disruptor Screening Program, combine molecular docking (e.g., AutoDock Vina) with density functional theory (DFT) to assess binding affinities for estrogen receptors (ERα/β). Quantitative structure-activity relationship (QSAR) models trained on analogs like 4-nonylphenol can predict binding modes and thermodynamic stability. In silico toxicity platforms (e.g., TEST, ECOSAR) further evaluate persistence and bioaccumulation .
Q. How do conformational changes in the bicyclo[3.3.1]nonane core influence biological activity?
Methodological Answer: X-ray crystallography reveals that bulky substituents (e.g., benzyl groups) force the bicyclo core into chair-boat conformations, altering receptor interactions. For example, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one adopts a chair-boat conformation in the solid state, enhancing antiarrhythmic activity by modulating ion channel binding. Conformational flexibility can be studied via NMR (NOESY) and molecular dynamics simulations to correlate spatial arrangements with pharmacological outcomes .
Q. How can contradictions in reported receptor binding affinities of bicyclo[3.3.1]nonane derivatives be resolved?
Methodological Answer: Discrepancies often arise from assay variability (e.g., radioligand vs. functional assays) or differences in stereochemical purity. Standardize protocols using:
- Chiral HPLC to verify enantiomeric excess (>98%).
- Cell lines with stable receptor expression (e.g., CHO-K1 for μ-opioid receptors).
- Comparative studies with reference compounds (e.g., SR 16435, a mixed NOP/μ-opioid agonist). Meta-analyses of binding kinetics (Ki, IC50) across studies can identify outliers .
Q. What strategies improve crystallization of bicyclo[3.3.1]nonane derivatives for X-ray analysis?
Methodological Answer: Slow evaporation from solvent mixtures (e.g., dichloromethane/hexane) at 4°C promotes single-crystal growth. For polar derivatives, use methanol/water co-solvents. Soaking crystals in cryoprotectants (e.g., glycerol) prevents lattice disruption during cooling. High-resolution data collection (e.g., synchrotron radiation at 100 K) and refinement with SHELXL resolve disorder in the bicyclo core .
Q. How do sample preparation techniques enhance recovery of phenolic bicyclo compounds in complex matrices?
Methodological Answer: For biological fluids (e.g., urine), enzymatic hydrolysis (β-glucuronidase) followed by SPE on Oasis HLB cartridges achieves >90% recovery. For sediment, pressurized liquid extraction (PLE) with acetone/hexane (1:1) at 100°C efficiently isolates hydrophobic analogs. Matrix-matched calibration corrects for ion suppression in LC-MS .
Q. How to design in vivo studies evaluating the analgesic efficacy of this compound derivatives?
Methodological Answer: Use murine models (e.g., tail-flick test) with dose-escalation (1–10 mg/kg, i.p.) and positive controls (morphine). Monitor pharmacokinetics (plasma t1/2 via LC-MS/MS) and receptor occupancy (autoradiography). For mixed opioid agonists, assess reward liability using conditioned place preference (CPP) to distinguish analgesia from addiction potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
